Para-Methylthio Substitution Confers a Unique Hydrogen-Bond Acceptor and Hydrophobic Contact Geometry Relative to Ortho and Meta Isomers
The para-methylthio group of CAS 896352-93-5 orients the sulfur atom in a geometry that extends the hydrophobic contact surface along the benzamide's long axis while preserving a linear hydrogen-bond acceptor trajectory through the amide carbonyl. In contrast, the ortho isomer (CAS 896347-95-8) positions the methylthio group proximal to the amide linkage, introducing steric hindrance and potential intramolecular S···H–N interactions that can distort the bioactive conformation. Within the broader class of 2-substituted thiobenzimidazoles evaluated as c-MET kinase inhibitors, compound-to-compound IC50 differences exceeding 30-fold were observed solely attributable to regioisomeric and substituent-position variations [1]. Although direct target-engagement data for CAS 896352-93-5 itself are not yet reported in primary peer-reviewed literature, the structural rationale supported by the class-level SAR pattern indicates that biological readouts obtained with the ortho or meta isomers cannot be extrapolated to the para-methylthio congener [1].
| Evidence Dimension | Molecular geometry and predicted target engagement compatibility |
|---|---|
| Target Compound Data | para-SCH3: linear C–S vector, no steric clash with amide; C21H17N3OS, MW 359.4 |
| Comparator Or Baseline | ortho-SCH3 (CAS 896347-95-8): steric proximity to amide NH; meta-SCH3 (CAS 896357-67-8): altered attachment point (2-phenyl vs 4-phenyl linker) |
| Quantified Difference | Class-level SAR: IC50 range 0.27 µM to >10 µM across regioisomeric thiobenzimidazole c-MET inhibitors [1] |
| Conditions | Comparative structural analysis; class-level c-MET enzymatic assay context [1] |
Why This Matters
Procurement of the incorrect positional isomer for a SAR campaign or screening cascade will produce non-transferable activity data, compromising hit-validation conclusions and consuming resources on false-negative or false-positive leads.
- [1] Ibrahim HS, Abdel-Aziz HA, Abou-Seri SM, Abdel-Rahman HM, El-Subbagh HI. Synthesis and biological evaluation of some novel thiobenzimidazole derivatives as anti-renal cancer agents through inhibition of c-MET kinase. Bioorganic Chemistry. 2019;85:337-348. DOI: 10.1016/j.bioorg.2019.01.008. View Source
